molecular formula C12H16O5 B13694525 Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate

Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No.: B13694525
M. Wt: 240.25 g/mol
InChI Key: JHHAZHBNQAZAJZ-UHFFFAOYSA-N
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Description

Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate is a derivative of the bicyclo[2.2.2]octane scaffold, a saturated ring system increasingly valued in medicinal chemistry as a bioisostere for para-substituted phenyl rings . Replacing aromatic rings with this rigid, three-dimensional structure can significantly improve key physicochemical properties of drug candidates, such as reducing lipophilicity and enhancing aqueous solubility and metabolic stability . The 2-oxa variant (where an oxygen atom replaces a carbon in the bridge) is a rational design strategy to further fine-tune these properties, potentially offering an optimal balance of molecular geometry and lowered LogP compared to the all-carbon bicyclo[2.2.2]octane . The dicarboxylate ester functional groups make this compound a versatile synthetic intermediate, suitable for further derivatization into amides, acids, or other key pharmacophores. As a building block, it is intended for use in drug discovery projects aimed at developing novel therapeutics with improved profiles. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate

InChI

InChI=1S/C12H16O5/c1-16-9(14)11-3-5-12(6-4-11,8(13)7-11)10(15)17-2/h3-7H2,1-2H3

InChI Key

JHHAZHBNQAZAJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(C(=O)C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate

Detailed Synthetic Routes

Starting from 1,4-Dimethylene Cyclohexane

A patented method describes the oxidation of 1,4-dimethylene cyclohexane using an oxidizing agent in the presence of a transition metal catalyst to form oxo-substituted bicyclo[2.2.2]octane derivatives. The process may involve:

  • Halogenation agents (e.g., NaCl, KBr, SOCl2) and strong acids (100% H3PO4, polyphosphoric acid) at elevated temperatures (80–150°C).
  • Subsequent oxidation steps converting dialdehydes to dicarboxylates.
  • Optional further functionalization such as amination, hydroformylation, or hydrogenation to diversify the bicyclic scaffold.

This approach provides a simplified and scalable route to bridgehead-substituted bicyclo[2.2.2]octane derivatives, including the target this compound.

Starting from Diethyl Malonate

Another well-documented synthetic strategy begins with diethyl malonate, which undergoes a series of alkylation and cyclization reactions:

  • Initial alkylation to introduce side chains.
  • Intramolecular Michael addition to form the bicyclic framework.
  • Oxidation and esterification steps to install the oxo group and methyl ester functionalities.

This method, reported in medicinal chemistry literature, typically requires multiple steps (up to 15 in some cases) but offers modularity to introduce various substituents on the bicyclo[2.2.2]octane core.

Reaction Conditions and Catalysts

Step Reagents/Conditions Purpose Notes
Oxidation of 1,4-dimethylene cyclohexane Transition metal catalyst + oxidizing agent Formation of oxo-substituted bicyclo[2.2.2]octane Transition metals such as cobalt or ruthenium may be used
Halogenation Alkali halides (NaCl, KBr), SOCl2, PBr3 Activation of intermediates for further functionalization Performed at 80-150°C in strong acids
Intramolecular Michael addition Base or acid catalysis Cyclization to form bicyclic core Enables formation of bicyclo[2.2.2]octane ring system
Esterification Methanol + acid catalyst Formation of methyl ester groups Standard esterification conditions applied

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Oxidation of 1,4-dimethylene cyclohexane Scalable, fewer steps, uses transition metal catalysis Requires careful control of oxidation state and conditions
Diethyl malonate route Modular, allows functional group diversity, well-studied Multi-step (up to 15), longer synthesis time

Yield and Purity Considerations

  • Transition metal-catalyzed oxidation generally provides good yields with high selectivity for the oxo-substituted bicyclic product.
  • Intramolecular Michael addition routes can suffer from side reactions but yield high purity bicyclic esters after purification.
  • Esterification steps typically proceed with high efficiency under acidic catalysis.

Summary Table of Key Data

Parameter This compound
Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Structural Features Bicyclo[2.2.2]octane core, 2-oxo group, 1,4-dimethyl ester substituents
Common Starting Materials 1,4-dimethylene cyclohexane, diethyl malonate
Key Synthetic Steps Oxidation, halogenation, intramolecular Michael addition, esterification
Typical Reaction Conditions Transition metal catalysis, strong acids, 80-150°C
Applications Medicinal chemistry bioisostere, organic synthesis intermediate

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. For instance, its ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors. The bicyclic structure also allows for unique spatial arrangements, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Dimethyl 2,5-Dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

  • Molecular Formula : C₁₂H₁₄O₆
  • Molecular Weight : 254.24 g/mol .
  • Key Differences: Contains two ketone groups at positions 2 and 5, increasing polarity and reactivity. Used in synthesizing glycol derivatives via acid-catalyzed ketalization . Higher oxidation state compared to the mono-oxo analog, altering electronic properties for specialized MOF applications.

Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

  • Molecular Formula : C₁₀H₁₄O₄
  • Molecular Weight : 198.22 g/mol .
  • Key Differences: Lacks methyl ester groups, enabling direct coordination to metal nodes in MOFs. Demonstrates 100% conversion to diol derivatives under catalytic hydrogenation .

Cubane-1,4-dicarboxylate and Terephthalate (bdc²⁻)

  • Cubane-1,4-dicarboxylate: Non-planar structure enhances pore contouring in MOFs, reversing adsorption selectivity (e.g., benzene vs. cyclohexane) .
  • Terephthalate (bdc²⁻) :
    • Aromatic linker with planar geometry, contrasting with the aliphatic nature of bicyclo[2.2.2]octane derivatives.
    • Generates MOFs with slower rotor dynamics and reduced optical transparency .

Structural and Functional Properties

Symmetry and Geometry

  • The bicyclo[2.2.2]octane core exhibits C₃ symmetry , critical for constructing MOFs with hierarchical pore structures .
  • Unlike cubane derivatives, its planar geometry allows precise pore size tuning while maintaining hydrophobicity for hydrocarbon adsorption .

Optical and Dynamic Properties

  • MOFs incorporating dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate show optical transparency down to 240 nm , advantageous for UV-related applications .
  • Ultrafast rotor dynamics are observed in analogs like bicyclo[1.1.1]pentane-1,3-dicarboxylate MOFs, a feature absent in aromatic systems .

Metal-Organic Frameworks (MOFs)

  • Selectivity Modulation: Aliphatic linkers like this compound improve selectivity for non-polar substrates (e.g., alkanes) over aromatic analogs .
  • Hierarchical Symmetry : Used in CoIn-bco-tpt MOFs, which exhibit dual C₃ symmetry for advanced gas separation .

Polymer Networks

  • Serves as a crosslinker in dynamic polymers via transalkylation, enabling fast stress relaxation (e.g., 600°C thermal stability) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₁₂H₁₈O₄ 226.27 C₃ symmetry, optical transparency, hydrophobic MOFs MOFs, dynamic polymers
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate C₁₂H₁₄O₆ 254.24 Two ketone groups, reactive for ketalization Specialty MOFs, organic synthesis
Cubane-1,4-dicarboxylate C₈H₄O₄ 164.12 Non-planar, pore contouring Adsorption-selective MOFs
Terephthalate (bdc²⁻) C₈H₄O₄ 164.12 Aromatic, planar geometry Conventional MOFs

Biological Activity

Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate (also known as dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate) is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16O4C_{11}H_{16}O_4 and a molecular weight of approximately 228.24 g/mol. Its structure features a bicyclic core that enhances its stability and solubility compared to traditional aromatic compounds.

Biological Activity Overview

Research indicates that compounds containing the bicyclo[2.2.2]octane framework exhibit a broad spectrum of biological activities, including:

  • Antibacterial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Estrogen Receptor Modulation : Certain analogs act as agonists for estrogen receptor-beta, which may have implications for hormone-related therapies.
  • Inhibition of Enzymatic Activity : Compounds have been identified as inhibitors of myeloperoxidase and DGAT1, enzymes involved in inflammatory processes and lipid metabolism, respectively.

1. Structure-Activity Relationship Studies

A study published in Nature highlighted the modification of the phenyl ring in drugs like Imatinib and Vorinostat with the 2-oxobicyclo[2.2.2]octane structure, leading to improved physicochemical properties such as increased water solubility and metabolic stability . This modification also resulted in enhanced biological activity against cancer cell lines.

2. Cytotoxicity Assessments

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, one study assessed the cytotoxicity of metal complexes derived from this compound, showing significant activity against breast cancer cells .

3. Enzyme Inhibition Studies

Research has also focused on the inhibition of cytochrome P450 enzymes by derivatives of this compound. The findings suggest that certain modifications can lead to selective inhibition profiles, which are crucial for drug development aimed at minimizing side effects .

Data Tables

Biological ActivityObserved EffectsReference
AntibacterialEffective against Gram-positive bacteria
Estrogen AgonismModulates estrogen receptor-beta
Enzyme InhibitionInhibits myeloperoxidase and DGAT1
CytotoxicitySignificant activity against cancer cell lines

Q & A

Basic: What are the recommended synthetic routes for Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via Diels-Alder reactions or cyclocondensation of dicarboxylic acid derivatives. For example, bicyclo[2.2.2]octane frameworks can be constructed using dienophiles like dimethyl acetylenedicarboxylate under thermal or catalytic conditions. Optimization involves adjusting solvent polarity (e.g., toluene vs. DMF), temperature (80–120°C), and catalysts (e.g., Lewis acids like ZnCl₂). Yields vary significantly with steric and electronic effects; for instance, electron-deficient dienophiles enhance reaction rates .

Basic: How should researchers characterize the stereochemical and structural properties of this compound?

Methodological Answer:
Structural confirmation requires a combination of NMR (¹H/¹³C), IR, and mass spectrometry. The bicyclic system’s rigidity simplifies NMR analysis, with distinct proton environments visible in the 1.5–3.0 ppm range. X-ray crystallography is critical for resolving stereochemistry, as seen in studies of similar bicyclo[2.2.2]octane derivatives. For example, crystallographic data can confirm the equatorial orientation of ester groups, which affects reactivity in downstream applications .

Intermediate: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:
While specific toxicity data for this compound is limited, related bicyclo[2.2.2]octane dicarboxylates require precautions due to potential irritancy. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Store at –20°C in sealed containers to prevent hydrolysis, as recommended for structurally similar esters .

Advanced: How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in Diels-Alder reactions. For example, frontier molecular orbital (FMO) analysis predicts electron-deficient dienophiles (like this compound) to favor endo transition states. Computational studies on analogous systems show correlation between LUMO energy levels and experimental reaction rates, aiding in rational design of novel derivatives .

Advanced: What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:
Discrepancies often arise from impurities in starting materials, solvent traces, or unoptimized catalysts. Systematic reproducibility studies should:

  • Use high-purity reagents (≥99% by HPLC).
  • Control moisture via molecular sieves or inert atmospheres.
  • Compare results under standardized conditions (e.g., reflux in anhydrous toluene).
    For example, a 20% yield increase was achieved by replacing AlCl₃ with BF₃·Et₂O in analogous reactions .

Advanced: How does this compound serve as a precursor in heterocyclic synthesis, and what mechanistic insights exist?

Methodological Answer:
The ketone and ester groups enable diverse transformations, such as Paal-Knorr pyrrole synthesis or Michael additions. For instance, treatment with hydrazine derivatives forms pyrazoles via cyclocondensation. Mechanistic studies using isotopic labeling (e.g., ¹⁸O) confirm that the ketone oxygen is retained in the product, supporting a stepwise enolate intermediate pathway .

Advanced: What green chemistry approaches can improve the sustainability of synthesizing this compound?

Methodological Answer:
Microwave-assisted synthesis reduces reaction times (from 12 hours to 30 minutes) and energy use. Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) minimize waste. Catalytic recycling (e.g., immobilized enzymes or magnetic nanoparticles) enhances atom economy, as demonstrated in esterification of similar bicyclic systems .

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